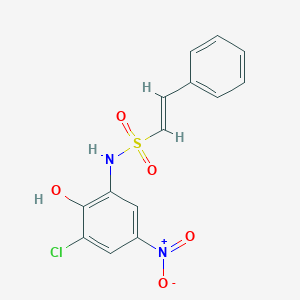![molecular formula C19H17NO5 B5438537 6,7-dimethoxy-2-[2-(2-methoxyphenyl)vinyl]-4H-3,1-benzoxazin-4-one](/img/structure/B5438537.png)
6,7-dimethoxy-2-[2-(2-methoxyphenyl)vinyl]-4H-3,1-benzoxazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-dimethoxy-2-[2-(2-methoxyphenyl)vinyl]-4H-3,1-benzoxazin-4-one, commonly known as DMBO, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMBO belongs to the class of benzoxazinone derivatives, which are known for their diverse biological activities.
Scientific Research Applications
DMBO has been extensively studied for its potential applications in various fields of science. One of the most promising applications of DMBO is in the field of cancer research. Studies have shown that DMBO exhibits potent anticancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia. DMBO induces apoptosis, inhibits cell proliferation, and suppresses tumor growth by targeting various signaling pathways involved in cancer progression.
DMBO has also been studied for its neuroprotective effects. Studies have shown that DMBO protects against neuronal damage caused by oxidative stress, inflammation, and excitotoxicity. DMBO exerts its neuroprotective effects by modulating various signaling pathways involved in neuronal survival and function.
Mechanism of Action
DMBO exerts its biological effects by modulating various signaling pathways involved in cellular processes. DMBO has been shown to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. DMBO also inhibits the activity of mitogen-activated protein kinase (MAPK), which plays a crucial role in cell proliferation and survival.
Biochemical and Physiological Effects:
DMBO exhibits a range of biochemical and physiological effects that are dependent on the concentration and duration of exposure. At low concentrations, DMBO exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. At higher concentrations, DMBO induces apoptosis and inhibits cell proliferation by targeting various signaling pathways involved in cancer progression.
Advantages and Limitations for Lab Experiments
DMBO has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. DMBO exhibits potent biological activity at low concentrations, making it a useful tool for studying various cellular processes. However, DMBO has some limitations, including its potential toxicity and lack of selectivity for specific signaling pathways.
Future Directions
There are several future directions for DMBO research. One area of interest is in the development of DMBO derivatives with improved selectivity and potency for specific signaling pathways. Another area of interest is in the development of DMBO-based therapeutics for the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the biological effects of DMBO and its derivatives.
Synthesis Methods
The synthesis of DMBO involves the reaction of 2-methoxybenzaldehyde with 2-methoxyphenylacetic acid in the presence of a base such as potassium carbonate. The resulting product is then subjected to cyclization in the presence of a dehydrating agent such as phosphorus oxychloride. The final product is purified through recrystallization to obtain DMBO in high yield and purity.
properties
IUPAC Name |
6,7-dimethoxy-2-[(E)-2-(2-methoxyphenyl)ethenyl]-3,1-benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5/c1-22-15-7-5-4-6-12(15)8-9-18-20-14-11-17(24-3)16(23-2)10-13(14)19(21)25-18/h4-11H,1-3H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOLDWMVRAZRDU-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC2=NC3=CC(=C(C=C3C(=O)O2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C2=NC3=CC(=C(C=C3C(=O)O2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-methyl-4-[(3-methyl-2-thienyl)methylene]-2-(pentafluorophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5438458.png)
![3-{[(2-chlorophenyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5438474.png)
![2-(4-methylphenyl)-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-4-quinolinecarboxamide](/img/structure/B5438476.png)
![4-(3-chloro-4-ethoxybenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5438483.png)
![3-({7-[(2E)-3-phenylprop-2-enoyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl}amino)propan-1-ol](/img/structure/B5438484.png)
![methyl 4-{2-cyano-2-[4-phenyl-5-(propionylamino)-1,3-thiazol-2-yl]vinyl}benzoate](/img/structure/B5438488.png)
![3-(4-nitrophenyl)-2-thioxo-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B5438491.png)
![N-{2-[(3,4-dimethylphenyl)amino]-1-methyl-2-oxoethyl}-2-furamide](/img/structure/B5438494.png)
![4-[2-(4-methoxyphenyl)vinyl]-1-methyl-1,2,3,6-tetrahydropyridine hydrochloride](/img/structure/B5438498.png)
![2-{[5-(4-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5438509.png)
![ethyl {4-bromo-2-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}acetate](/img/structure/B5438517.png)
![5-[2-(3,4-dimethoxyphenyl)vinyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5438527.png)
